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molecular formula C20H21N3O B8494613 Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]- CAS No. 870890-29-2

Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-

Cat. No. B8494613
M. Wt: 319.4 g/mol
InChI Key: KTMFHLJBTSHVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268232B2

Procedure details

To a −30° C. solution of acetyl chloride (15 μL, 0.21 mmol) in DMF (1.5 mL) was added dropwise a solution of 165RL21 (54 mg, 0.20 mmol) and DIPEA (37 μL, 0.21 mmol) in DMF (3.5 mL). After 1 hour of stirring the reaction mixture was brought to rt and allowed to react overnight. Water (20 mL) was then added and the mixture extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on silica gel using ethyl acetate/MeOH (9:1) to give the desired compound (35 mg, 56%).
Quantity
15 μL
Type
reactant
Reaction Step One
Name
165RL21
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
37 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].Cl.[NH2:6][CH:7]1[CH2:13][CH:12]2[N:14]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:18]([C:25]#[N:26])=[CH:17][CH:16]=3)[CH:9]([CH2:10][CH2:11]2)[CH2:8]1.CCN(C(C)C)C(C)C.O>CN(C=O)C>[C:25]([C:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15]([N:14]2[CH:12]3[CH2:11][CH2:10][CH:9]2[CH2:8][CH:7]([NH:6][C:1](=[O:3])[CH3:2])[CH2:13]3)=[CH:16][CH:17]=1)#[N:26] |f:1.2|

Inputs

Step One
Name
Quantity
15 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
165RL21
Quantity
54 mg
Type
reactant
Smiles
Cl.NC1CC2CCC(C1)N2C2=CC=C(C1=CC=CC=C21)C#N
Name
Quantity
37 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour of stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to rt
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)N1C2CC(CC1CC2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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